molecular formula C18H18N2O3 B7343048 (5S)-3-(2,3-dihydro-1H-benzo[f]chromen-2-yl)-1,5-dimethylimidazolidine-2,4-dione

(5S)-3-(2,3-dihydro-1H-benzo[f]chromen-2-yl)-1,5-dimethylimidazolidine-2,4-dione

Cat. No. B7343048
M. Wt: 310.3 g/mol
InChI Key: QILAPQBMCTXDDW-AMGKYWFPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5S)-3-(2,3-dihydro-1H-benzo[f]chromen-2-yl)-1,5-dimethylimidazolidine-2,4-dione, also known as DMDD, is a chemical compound that has been of great interest to scientific researchers due to its potential in various applications. DMDD is a heterocyclic compound that contains an imidazolidine ring and a benzo[f]chromene moiety. It has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.

Mechanism of Action

The mechanism of action of (5S)-3-(2,3-dihydro-1H-benzo[f]chromen-2-yl)-1,5-dimethylimidazolidine-2,4-dione is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. This compound has been found to activate the p53 pathway, a tumor suppressor pathway that plays a critical role in regulating cell growth and preventing the development of cancer.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models of disease. This compound has also been found to improve glucose tolerance and insulin sensitivity in diabetic animal models. Additionally, this compound has been found to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

(5S)-3-(2,3-dihydro-1H-benzo[f]chromen-2-yl)-1,5-dimethylimidazolidine-2,4-dione has several advantages for lab experiments. It is easy to synthesize and purify, and it has been found to be stable under a variety of conditions. This compound has also been found to exhibit low toxicity and high selectivity for cancer cells, making it a promising candidate for anticancer drug development. However, this compound has some limitations for lab experiments. It is relatively insoluble in water, which can make it challenging to work with in aqueous solutions. Additionally, this compound has not been extensively studied for its potential side effects, which could limit its use in clinical settings.

Future Directions

There are several future directions for the use of (5S)-3-(2,3-dihydro-1H-benzo[f]chromen-2-yl)-1,5-dimethylimidazolidine-2,4-dione in scientific research. One potential direction is the development of this compound-based anticancer drugs. This compound has been found to exhibit potent anticancer activity, and further research is needed to determine its potential as a therapeutic agent for the treatment of cancer. Another potential direction is the study of this compound's neuroprotective effects. This compound has been found to have potential applications in the treatment of neurodegenerative diseases, and further research is needed to determine its efficacy in animal models of disease. Additionally, this compound's anti-inflammatory and antioxidant properties make it a promising candidate for the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease. Further research is needed to determine the full potential of this compound in these and other areas of scientific research.
Conclusion
This compound is a chemical compound that has been of great interest to scientific researchers due to its potential in various applications. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively. This compound has potential applications in cancer research, neurodegenerative disease research, and the treatment of inflammatory diseases. Further research is needed to determine the full potential of this compound in these and other areas of scientific research.

Synthesis Methods

(5S)-3-(2,3-dihydro-1H-benzo[f]chromen-2-yl)-1,5-dimethylimidazolidine-2,4-dione can be synthesized using different methods. One of the most common methods involves the reaction of 2,3-dihydro-1H-benzo[f]chromen-5-ol with N,N-dimethylformamide dimethyl acetal and 1,5-dimethylimidazolidine-2,4-dione in the presence of a catalyst such as trifluoroacetic acid. This method yields this compound in good yields and high purity.

Scientific Research Applications

(5S)-3-(2,3-dihydro-1H-benzo[f]chromen-2-yl)-1,5-dimethylimidazolidine-2,4-dione has been studied for its potential applications in various scientific research fields. One of the most promising applications of this compound is in the field of cancer research. This compound has been found to exhibit potent anticancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. It works by inducing apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit tumor growth and metastasis in animal models of cancer.

properties

IUPAC Name

(5S)-3-(2,3-dihydro-1H-benzo[f]chromen-2-yl)-1,5-dimethylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-11-17(21)20(18(22)19(11)2)13-9-15-14-6-4-3-5-12(14)7-8-16(15)23-10-13/h3-8,11,13H,9-10H2,1-2H3/t11-,13?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QILAPQBMCTXDDW-AMGKYWFPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C(=O)N1C)C2CC3=C(C=CC4=CC=CC=C34)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N(C(=O)N1C)C2CC3=C(C=CC4=CC=CC=C34)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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